5-Methoxysalicylic Acid: A Technical Guide for Researchers
5-Methoxysalicylic Acid: A Technical Guide for Researchers
CAS Number: 2612-02-4 Molecular Weight: 168.15 g/mol
This technical guide provides an in-depth overview of 5-Methoxysalicylic acid (5-MeO-SA), a phenolic compound with potential applications in research and drug development. This document collates its fundamental physicochemical properties, explores its potential biological activities based on existing literature for related compounds, and offers generalized experimental protocols for its investigation.
Physicochemical Properties
5-Methoxysalicylic acid is a derivative of salicylic acid, characterized by a methoxy group at the 5-position of the benzene ring. Its core properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2612-02-4 | [1][2][3] |
| Molecular Formula | C₈H₈O₄ | [1] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| IUPAC Name | 2-Hydroxy-5-methoxybenzoic acid | [1] |
| Synonyms | 5-MeO-SA, 2-Hydroxy-5-methoxybenzoic acid | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 142-145 °C | |
| Solubility | Soluble in DMSO, ethanol, and methanol. Limited solubility in water. |
Potential Biological Activities and Signaling Pathways
While specific in-depth studies on the signaling pathways modulated by 5-Methoxysalicylic acid are limited, research on structurally related salicylic acid derivatives, such as 5-Aminosalicylic acid and benzoylsalicylic acid, suggests potential anti-inflammatory and antimicrobial activities. These activities are often mediated through the modulation of key signaling cascades.
Anti-inflammatory Activity
Salicylic acid and its derivatives are well-known for their anti-inflammatory effects. The potential mechanisms for 5-Methoxysalicylic acid could involve the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Hypothesized NF-κB Signaling Inhibition:
The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. It is hypothesized that 5-Methoxysalicylic acid may inhibit this pathway, potentially by targeting the IκB kinase (IKK) complex, which would prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Hypothesized MAPK Signaling Inhibition:
The MAPK signaling cascade, including pathways like p38 and JNK, is also crucial in the inflammatory response. Studies on related compounds suggest that 5-Methoxysalicylic acid could potentially inhibit the phosphorylation of key kinases in these pathways, thereby reducing the expression of inflammatory mediators.
Antimicrobial Activity
Phenolic compounds are known for their antimicrobial properties. The proposed mechanism for 5-Methoxysalicylic acid could involve the disruption of bacterial cell membranes, leading to the leakage of intracellular components and ultimately cell death.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of 5-Methoxysalicylic acid's biological activities.
In Vitro Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)
This protocol outlines a method to assess the anti-inflammatory effects of 5-MeO-SA on lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture and Treatment:
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Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
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Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
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Pre-treat the cells with various concentrations of 5-Methoxysalicylic acid (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
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Stimulate the cells with LPS (1 µg/mL) for 24 hours.
2. Nitric Oxide (NO) Production Assay (Griess Test):
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After incubation, collect the cell culture supernatant.
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Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
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Incubate at room temperature for 10 minutes.
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Measure the absorbance at 540 nm using a microplate reader.
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Quantify NO concentration using a sodium nitrite standard curve.
3. Cytokine Analysis (ELISA):
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Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
4. Western Blot Analysis for Signaling Proteins:
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Lyse the cells and determine protein concentration using a BCA assay.
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Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-p38, total p65, total p38).
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Incubate with HRP-conjugated secondary antibodies.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Antimicrobial Activity Assay
This section provides a general workflow for evaluating the antimicrobial potential of 5-Methoxysalicylic acid.
1. Minimum Inhibitory Concentration (MIC) Determination:
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Prepare a two-fold serial dilution of 5-Methoxysalicylic acid in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.
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Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria).
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Include positive (microorganism without compound) and negative (broth only) controls.
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Incubate the plates at the appropriate temperature and duration for the specific microorganism.
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The MIC is the lowest concentration of the compound that completely inhibits visible growth.
2. Time-Kill Assay:
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Inoculate a flask containing broth medium with the test microorganism.
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Add 5-Methoxysalicylic acid at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.
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Incubate the flasks under appropriate conditions.
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At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar plates.
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After incubation, count the number of colonies to determine the viable cell count (CFU/mL).
Antioxidant Activity Assays
The antioxidant potential of 5-Methoxysalicylic acid can be evaluated using various in vitro assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
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Prepare different concentrations of 5-Methoxysalicylic acid in methanol.
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Add 1 mL of each concentration to 2 mL of a methanolic solution of DPPH (e.g., 0.1 mM).
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Incubate the mixture in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm.
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Ascorbic acid or Trolox can be used as a positive control.
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Calculate the scavenging activity as a percentage of the decrease in absorbance of the DPPH solution.
2. Ferric Reducing Antioxidant Power (FRAP) Assay:
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Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.
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Add a small volume of the 5-Methoxysalicylic acid solution to the FRAP reagent.
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Incubate at 37°C for 30 minutes.
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Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.
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A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.
Conclusion
5-Methoxysalicylic acid is a compound of interest for further investigation, particularly in the areas of inflammation and microbiology. The information and protocols provided in this guide serve as a foundation for researchers to explore its therapeutic potential and elucidate its mechanisms of action. Further studies are warranted to confirm the hypothesized biological activities and to establish a comprehensive profile of this molecule.
